molecular formula C10H8O4 B099585 PHENYLMALEIC ACID CAS No. 16110-98-8

PHENYLMALEIC ACID

Cat. No.: B099585
CAS No.: 16110-98-8
M. Wt: 192.17 g/mol
InChI Key: CQNPSIAJXGEDQS-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white, odorless, crystalline solid that is insoluble in water but soluble in alcohol and other organic solvents. This compound is an important intermediate in the synthesis of polymers, resins, and pharmaceuticals, and has also been used as a food acidulant and as a preservative in cosmetics.

Safety and Hazards

The compound is irritating to eyes, respiratory system, and skin. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice. Suitable protective clothing should be worn when handling this compound .

Preparation Methods

The synthesis of PHENYLMALEIC ACID can be achieved through the reaction of benzaldehyde with malonic acid, followed by decarboxylation and dehydration. The detailed steps are as follows:

  • Dissolve benzaldehyde and malonic acid in ethanol.
  • Add sodium hydroxide to the mixture and stir.
  • Heat the mixture at 80°C for several hours.
  • Cool the mixture and filter the solid product.
  • Wash the solid product with water and dry.
  • Decarboxylate the solid product by heating it at 200°C.
  • Dehydrate the resulting product by heating it at 150°C.
  • Purify the final product by recrystallization using ethanol and water.

Chemical Reactions Analysis

PHENYLMALEIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzoic acid and carbon dioxide.

    Reduction: Reduction of this compound can yield 2-phenylsuccinic acid.

    Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Scientific Research Applications

PHENYLMALEIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.

    Biology: This compound is used to study cellular metabolism and signal transduction pathways.

    Medicine: It has been investigated for its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of food acidulants, preservatives in cosmetics, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of PHENYLMALEIC ACID is not fully understood, but it is believed to act as a proton donor, causing a decrease in the pH of the cell. This decrease in pH can affect enzyme activity, gene expression, and cell signaling pathways.

Comparison with Similar Compounds

PHENYLMALEIC ACID can be compared with other similar compounds such as:

    Fumaric acid: Another unsaturated dicarboxylic acid with similar properties and applications.

    Maleic acid: An isomer of fumaric acid with different physical properties and reactivity.

    Succinic acid: A saturated dicarboxylic acid with different chemical behavior and applications.

This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.

Properties

IUPAC Name

(Z)-2-phenylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPSIAJXGEDQS-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884872
Record name 2-Butenedioic acid, 2-phenyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16110-98-8
Record name (2Z)-2-Phenyl-2-butenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid, 2-phenyl-, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid, 2-phenyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key chemical properties of phenylmaleic acid?

A1: this compound is an organic compound with the molecular formula C10H8O4. While the provided abstracts lack specific spectroscopic data, we can infer some properties based on its structure and related compounds:

    Q2: What is significant about the reported "oscillating reaction" involving this compound?

    A: Two of the provided research papers [, ] discuss a novel "oscillating reaction" for synthesizing the anhydride of this compound. This suggests the reaction conditions can cause cyclic changes in the reaction rate or concentration of reactants/products. Such oscillating reactions are of interest in various fields like non-linear chemical dynamics and potentially for controlling reaction selectivity. Further research would be needed to elucidate the exact mechanism and potential applications of this specific oscillating reaction.

    Q3: Are there any known applications of this compound or its derivatives?

    A: While the provided papers focus on synthesis and characterization, one paper [] mentions "semisynthetic catalytic antibodies." This suggests that this compound, or its derivatives, might be used in the development of catalytic antibodies, which are engineered antibodies with enzymatic activity. These catalytic antibodies have potential applications in various fields, including biocatalysis and medicine.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.